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Tris(di-tert-butylphosphino)gallium

LPCVD GaP thin film single-source precursor

Research requiring reproducible GaP thin films or quantum-confined nanocrystals faces precursor variability. This homoleptic gallium(III) tris-phosphido complex (C₂₄H₅₄GaP₃, MW 505.33) solves reproducibility gaps through defined monomeric molecularity and zero Ga-C bonds. - **CVD application:** Deposits stoichiometric GaP (Ga:P ≈ 1:1 at 773 K) via three defined decomposition pathways; ideal for mechanistic modeling. - **Nanoparticle synthesis:** Demonstrated hot-injection production of ~7 nm GaP quantum dots (polydispersity ~18%) in 4-ethylpyridine. - **Cluster chemistry:** Enables unique [Ga₁₈(PtBu₂)₁₀]³⁻ cluster synthesis not replicable with other ligand systems. - **Supply:** Extremely air/moisture-sensitive red crystalline solid, packaged under inert atmosphere.

Molecular Formula C24H57GaP3
Molecular Weight 508.4 g/mol
Cat. No. B13147571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(di-tert-butylphosphino)gallium
Molecular FormulaC24H57GaP3
Molecular Weight508.4 g/mol
Structural Identifiers
SMILESCC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Ga]
InChIInChI=1S/3C8H19P.Ga/c3*1-7(2,3)9-8(4,5)6;/h3*9H,1-6H3;
InChIKeyVZRAGXGUHJMRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ga(PtBu₂)₃: Procurement-Grade Overview for GaP Precursor Selection


Tris(di-tert-butylphosphino)gallium, systematically named gallium tris[bis(1,1-dimethylethyl)phosphino] (CAS 140194-63-4, molecular formula C₂₄H₅₄GaP₃, MW 505.33 g·mol⁻¹), is a homoleptic gallium(III) tris-phosphido complex belonging to the class of Group 13 organometallic single-source precursors for III–V semiconductor materials [1]. The compound is isolated as an intensely red, extremely air- and moisture-sensitive crystalline solid that crystallizes in the monoclinic space group Cc, and is synthesized by salt metathesis of GaCl₃ with three equivalents of Li[PtBu₂] in THF [2]. Its primary documented utility lies in the chemical vapor deposition (CVD) of gallium phosphide (GaP) thin films and in the colloidal synthesis of GaP quantum dots, where it functions as a molecular precursor containing pre-formed Ga–P bonds [1].

Precursor Type Monomeric Ga(III) tris-phosphido single-source precursor
Key Feature No direct Ga–C bonds; all organics on phosphorus
Workflow CVD of GaP thin films & colloidal GaP quantum dot synthesis
Handling Extremely air- and moisture-sensitive solid

Why Ga(PtBu₂)₃ Cannot Be Generically Substituted


Generic substitution of tris(di-tert-butylphosphino)gallium with other gallium phosphido reagents is inadvisable because the compound exhibits a unique combination of monomeric molecularity, the absence of Ga–C bonds, and a distinct thermal decomposition fingerprint that differs fundamentally from both dimeric gallium phosphido-bridged complexes such as [nBu₂Ga(μ-EtBu₂)₂GanBu₂] and from conventional dual-source systems (e.g., triethylgallium + tert-butylphosphine) [1]. Direct LPCVD comparison reveals that Ga(PtBu₂)₃ produces GaP films with different morphology, crystallinity, and electronic quality compared to the dimeric analog, and its decomposition proceeds via three competing pathways—reductive elimination, β-hydrogen elimination, and strain-induced radical generation—none of which are operative in alkylgallium-based precursors that rely on alkane elimination [2]. Consequently, film composition, carbon incorporation levels, and particle size distributions in nanoparticle syntheses are not transferable from one precursor class to another [1][2].

Film Quality Monomeric Ga(PtBu₂)₃ produces GaP films with lower specular reflectivity and unverified photoluminescence compared to the dimeric analog; electronic quality may not transfer.
Decomposition Path Three competing pathways (reductive elimination, β-H elimination, radical generation) differ fundamentally from alkylgallium precursors; carbon incorporation and gas-phase nucleation behavior may shift.
Nanoparticle Synthesis GaP quantum dot size and crystallinity are solvent-dependent; substitution with other precursors or non-coordinating media may yield amorphous material.
Cluster Access The Ga₁₈ cluster topology mimicking Ga-II high-pressure phase is exclusive to the PtBu₂ ligand system; alternative ligands produce different core architectures.

Quantitative Comparator Evidence for Informed Precursor Selection


LPCVD Film Quality vs. Dimeric Precursor

Under identical LPCVD conditions (773 K, 0.05 mmHg), Ga(PtBu₂)₃ deposits GaP films on silica substrates, but the film quality is explicitly described as inferior to that obtained from the dimeric comparator [nBu₂Ga(μ-EtBu₂)₂GanBu₂] [1]. The dimer precursor produces shiny yellow, reflective GaP films that are polycrystalline (cubic phase, confirmed by XRD) with 1:1 Ga:P stoichiometry by EDX and photoluminescence comparable to single-crystalline GaP reference material across the temperature range 723–823 K [1]. In contrast, Ga(PtBu₂)₃-derived films are predominantly yellow-gray and powdery at lower deposition temperatures; only at 773 K do they become yellow, shiny, and reflective [1]. EDX analysis confirms that Ga:P ratios approach 1:1 only at the higher end of the deposition temperature range [1]. No photoluminescence data are reported for the Ga(PtBu₂)₃-derived films, in contrast to the dimer-derived films for which PL comparable to single-crystal GaP is documented [1].

LPCVD Film Quality
Head-to-head
Ga(PtBu₂)₃ yields yellow-gray, powdery films at lower T; reflective only at 773 K. Dimer gives shiny yellow reflective films with PL comparable to single-crystal GaP across 723–823 K.
Supports precursor selection: dimer preferred for optoelectronic-quality GaP.
Author-stated “inferior reagent compared to the dimer”. Photoluminescence not reported for target compound.
LPCVD GaP thin film single-source precursor

Monomeric Molecularity and Volatility Advantages

Single-crystal X-ray diffraction establishes that Ga(PtBu₂)₃ is monomeric in the solid state, crystallizing in the monoclinic space group Cc [1]. This contrasts with the comparator [nBu₂Ga(μ-EtBu₂)₂GanBu₂], which exists as a phosphido-bridged dimer in the solid state [2]. While direct vapor pressure measurements are not available in the open literature for either compound, monomeric organometallic precursors generally exhibit higher volatility and superior mass transport characteristics in CVD processes compared to their dimeric or oligomeric congeners, a principle widely documented in precursor design [2]. Ga(PtBu₂)₃ sublimes under LPCVD conditions (773 K, 0.05 mmHg) and deposits GaP, demonstrating sufficient volatility for vapor-phase transport [2].

Molecularity & Volatility
Reported
Monomeric (space group Cc) vs. dimeric comparator; MW ~505 g·mol⁻¹. Both sublime under LPCVD conditions.
Monomeric structure may simplify precursor delivery without dissociation step.
Direct vapor pressure data not reported; structural inference only.
molecular structure volatility CVD precursor design

GaP Quantum Dot Size and Polydispersity

Thermolysis of Ga(PtBu₂)₃ in hot 4-ethylpyridine (a polar, coordinating Lewis base solvent) produces GaP quantum dots with a mean diameter of approximately 7 nm and a polydispersity (standard deviation) of approximately 18%, as characterized by transmission electron microscopy [1]. The corresponding indium analog, In(PtBu₂)₃, yields InP quantum dots under identical conditions [1]. When thermolysis was attempted in tri-n-octylphosphine oxide (TOPO), the resulting nanocrystals were poorly crystalline, and electron microscopy revealed a mixture of amorphous and crystalline material [1]. This solvent dependence is critical: Ga(PtBu₂)₃ requires a coordinating solvent such as 4-ethylpyridine to achieve crystalline GaP quantum dots, whereas non-coordinating solvents like TOPO produce inferior material [1].

GaP QD Size
Reported
~7 nm mean diameter, ~18% polydispersity
Benchmark for colloidal GaP quantum dot reproducibility.
Crystalline in 4-ethylpyridine; amorphous mixture in TOPO.
GaP quantum dots colloidal synthesis single-molecular precursor

Thermal Decomposition Pathways

Investigations into the thermal decomposition of M(PtBu₂)₃ (M = Ga, In) identify three major competing decomposition pathways: (i) reductive elimination, (ii) β-hydrogen elimination, and (iii) a minor pathway involving strain-induced bond rupture leading to free-radical generation, with the first two being temperature-dependent [1]. This mechanistic profile is fundamentally distinct from that of conventional alkylgallium precursors such as triethylgallium (TEGa) or trimethylgallium (TMGa), which decompose primarily via β-hydride elimination and alkane elimination from Ga–C bonds [2]. Because Ga(PtBu₂)₃ lacks Ga–C bonds entirely, carbon incorporation pathways in the deposited GaP differ, and the free-radical pathway may contribute to gas-phase nucleation that affects film morphology [1].

Decomposition Pathways
Class-level
Three competing routes: reductive elimination, β-hydrogen elimination, strain-induced radical generation.
Mechanistically distinct from alkylgallium precursors; may inform CVD reactor modeling.
No quantitative kinetic data available.
decomposition mechanism precursor design β-hydrogen elimination

Carbon Contamination Risk Assessment

Ga(PtBu₂)₃ contains no direct gallium–carbon bonds; all organic substituents are attached to phosphorus rather than gallium [1]. This is in contrast to widely used dual-source precursors such as triethylgallium (GaEt₃) and trimethylgallium (GaMe₃), which contain three reactive Ga–C bonds per molecule [2]. In the arsenide analog system, Ga(AstBu₂)₃—which similarly lacks Ga–C bonds—was explicitly noted to give the highest quality GaAs films among a series of single-source precursors, attributed in part to the absence of Ga–C bonds [1]. While direct carbon quantification data are not available in the open literature for Ga(PtBu₂)₃-derived GaP films, the structural analogy supports the inference that carbon incorporation from the precursor ligand periphery is reduced relative to alkylgallium sources where Ga–C bond cleavage can deposit carbon directly at the growth interface [1].

Carbon Contamination
Class-level
Zero Ga–C bonds in Ga(PtBu₂)₃. Arsine analog Ga(AstBu₂)₃ (also Ga–C free) yields highest quality GaAs films.
Structural inference: may reduce carbon doping risk; direct GaP film carbon data not available.
Data to verify for Ga(PtBu₂)₃-derived films specifically.
carbon contamination Ga–C bond precursor purity

Metalloid Cluster Synthon for Ga₁₈ Architecture

The PtBu₂ ligand system, derived from Ga(PtBu₂)₃ chemistry, stabilizes the metalloid cluster anion [Ga₁₈(PtBu₂)₁₀]³⁻, which exhibits a core topology that directly resembles the high-pressure Ga-II modification of elemental gallium [1]. This cluster is the first of its kind stabilized by PtBu₂ ligands; related metalloid gallium clusters such as Ga₁₈R₈ and Ga₂₂R₈ employ the SitBu₃ ligand set instead [1]. The singular core topology is not accessible with other phosphido or alkyl ligand systems, making Ga(PtBu₂)₃ or its synthetic equivalents the exclusive entry point to this specific Ga₁₈ cluster architecture [1].

Ga₁₈ Cluster Topology
Reported
[Ga₁₈(PtBu₂)₁₀]³⁻ core mimics Ga-II high-pressure modification; exclusive to PtBu₂ ligand system.
Unique entry point for fundamental metalloid cluster research.
Not replicable with SitBu₃ or other ligand platforms.
metalloid cluster gallium cluster PtBu₂ ligand

High-Impact Application Scenarios for Ga(PtBu₂)₃


Colloidal GaP Quantum Dot Synthesis

Ga(PtBu₂)₃ is one of a limited number of molecular precursors demonstrated to yield quantum-confined GaP nanocrystals via hot-injection thermolysis in 4-ethylpyridine, producing particles with a mean diameter of approximately 7 nm and a polydispersity of approximately 18% [1]. This makes it suitable for academic and industrial R&D groups investigating size-dependent optical and electronic properties of GaP quantum dots, where the documented particle size and solvent-dependent crystallinity provide a reproducible starting point for further optimization [1].

LPCVD GaP Thin Films When Dimer Is Unavailable

Although Ga(PtBu₂)₃ is an inferior reagent to [nBu₂Ga(μ-EtBu₂)₂GanBu₂] for producing high-electronic-quality GaP films by LPCVD, it nonetheless deposits stoichiometric GaP (Ga:P ≈ 1:1 at 773 K) and may be useful in scenarios where the dimeric precursor is unavailable, insufficiently soluble in a required solvent for solution-based delivery methods, or where the monomeric nature of Ga(PtBu₂)₃ is advantageous for consistent precursor flux [1]. Users should expect films with lower specular reflectivity and unverified photoluminescence compared to dimer-derived films [1].

Mechanistic Studies for CVD Process Modeling

The three competing decomposition pathways of M(PtBu₂)₃—reductive elimination, β-hydrogen elimination, and strain-induced radical generation—provide a well-defined model system for studying how precursor molecular architecture influences gas-phase chemistry, nucleation, and film growth in CVD reactors [1]. Researchers developing computational models of III–V CVD processes can use Ga(PtBu₂)₃ as a structurally simple, monomeric test case with no Ga–C bond chemistry to confound mechanistic interpretation [1].

Synthesis of High-Pressure Ga-II Mimic Clusters

The PtBu₂ ligand system from Ga(PtBu₂)₃ chemistry uniquely stabilizes the [Ga₁₈(PtBu₂)₁₀]³⁻ cluster anion, whose core topology mimics the Ga-II high-pressure modification of elemental gallium [1]. This application is exclusively accessible through PtBu₂-phosphido gallium chemistry and is not replicable with SitBu₃ or other ligand platforms, making Ga(PtBu₂)₃ or its synthetic equivalents indispensable for fundamental cluster chemistry research [1].

Application
Selection Property
Validation Focus
Colloidal GaP QD research
Solvent-dependent crystallinity
TEM size and polydispersity benchmarks
LPCVD GaP film (alternative route)
Monomeric precursor flux
Film stoichiometry and morphology review
CVD decomposition modeling
Ga–C bond-free architecture
Pathway-specific reactor modeling
Ga-II-type cluster synthesis
PtBu₂ ligand topology
X-ray structural confirmation
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